molecular formula C8H10N2O B1375193 Cyclopropyl(pyrimidin-2-yl)methanol CAS No. 1339040-34-4

Cyclopropyl(pyrimidin-2-yl)methanol

Cat. No. B1375193
M. Wt: 150.18 g/mol
InChI Key: GGEMQKGJSONMBR-UHFFFAOYSA-N
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Description

Cyclopropyl(pyrimidin-2-yl)methanol is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Cyclopropyl(pyrimidin-2-yl)methanol is 1S/C8H10N2O/c11-7(6-2-3-6)8-9-4-1-5-10-8/h1,4-7,11H,2-3H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Cyclopropyl(pyrimidin-2-yl)methanol is a liquid at room temperature .

Scientific Research Applications

  • Crystallography and Fungicide Research : Cyclopropyl derivatives are studied in crystallography for their structural properties and applications as fungicides. A study focusing on a pyrimidine fungicide similar to Cyclopropyl(pyrimidin-2-yl)methanol demonstrated how the molecular structure impacts its fungicidal properties (Kang, Kim, Park, & Kim, 2015).

  • Synthesis of Complex Organic Compounds : Research has been conducted on the synthesis of complex organic compounds involving cyclopropyl structures. This includes the creation of phosphonium ylide-betaines of the pyrimidine series, which are important for synthesizing non-phosphorylated pyrimidine derivatives (Meervelt et al., 1996).

  • Catalytic Applications in Organic Synthesis : Cyclopropyl methanols, including derivatives like Cyclopropyl(pyrimidin-2-yl)methanol, are used in gold- and silver-catalyzed tandem amination/ring expansion reactions to efficiently produce pyrrolidines. These reactions are applicable to a broad range of substrates and have significant implications in organic synthesis (Rao & Chan, 2008).

  • Inhibition of Methanol Dehydrogenase : Cyclopropyl derivatives are also studied for their inhibitory effects on enzymes like methanol dehydrogenase. Understanding these mechanisms can inform the development of inhibitors for specific biochemical pathways (Frank et al., 1989).

  • Soil and Agricultural Chemistry : The study of fungicides like cyprodinil, which contain a cyclopropyl(pyrimidin-2-yl) structure, provides insights into the formation of soil-bound residues and their impact on plant uptake. This research is crucial for understanding the environmental fate of agricultural chemicals (Dec et al., 1997).

  • Biocatalysis and Green Chemistry : The use of cyclopropyl(pyrimidin-2-yl)methanol derivatives in biocatalytic processes showcases their potential in green chemistry applications. An example is the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using a liquid-liquid biphasic microreaction system, emphasizing the efficiency and environmental benefits of such methods (Chen et al., 2021).

Safety And Hazards

The safety information available indicates that Cyclopropyl(pyrimidin-2-yl)methanol may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

cyclopropyl(pyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-7(6-2-3-6)8-9-4-1-5-10-8/h1,4-7,11H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEMQKGJSONMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=NC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(pyrimidin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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